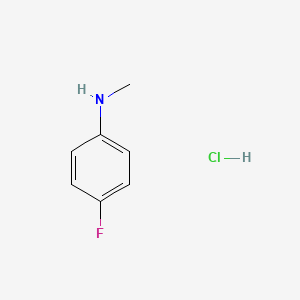
4-氟-N-甲基苯胺盐酸盐
描述
4-Fluoro-N-methylaniline hydrochloride is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It has a molecular formula of C7H9ClFN and a molecular weight of 161.6 g/mol.
Synthesis Analysis
The synthesis of anilines like 4-Fluoro-N-methylaniline involves reactions of secondary amines . The compound can be synthesized through a carbon oxidation reaction coupled with defluorination .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-methylaniline is represented by the formula FC6H4NHCH3 . The average mass is 125.144 Da and the monoisotopic mass is 125.064079 Da .
Chemical Reactions Analysis
4-Fluoro-N-methylaniline is used to study the in vivo and in vitro biotransformation of secondary aromatic amines . The compound undergoes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .
Physical And Chemical Properties Analysis
4-Fluoro-N-methylaniline has a density of 1.040 g/mL at 25 °C . It has a refractive index of 1.5320 . The boiling point is 79 °C/11 mmHg .
科学研究应用
合成苯胺
4-氟-N-甲基苯胺盐酸盐可用于合成苯胺 . 苯胺在生产各种化学品方面发挥重要作用,包括染料、药物和塑料。
生物转化研究
该化合物已被用作模型来研究仲芳香胺的生物转化 . 了解这些化合物如何代谢有助于评估其安全性及其对健康的潜在影响。
药物开发
作为苯胺衍生物,4-氟-N-甲基苯胺盐酸盐有可能用于开发新型药物 . 氟原子和甲基氨基的存在可能在药物分子中提供独特的特性。
染料制造
苯胺通常用于生产染料 . 因此,4-氟-N-甲基苯胺盐酸盐有可能用于合成某些类型的染料。
聚合物工业
苯胺也用于制造某些类型的聚合物 . 因此,该化合物可能在聚合物行业中得到应用。
化学研究
作用机制
Target of Action
The primary targets of 4-Fluoro-N-methylaniline hydrochloride are cytochromes P-450 and the flavin-containing monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
4-Fluoro-N-methylaniline hydrochloride interacts with its targets, the cytochromes P-450 and flavin-containing monooxygenase, to undergo biotransformation. This involves N-demethylation, N-hydroxylation, and 4-hydroxylation accompanied by dehalogenation .
Biochemical Pathways
The compound affects the metabolic pathways involving cytochromes P-450 and flavin-containing monooxygenase. The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved, vary significantly .
Pharmacokinetics
The compound is known to undergo significant biotransformation, indicating metabolism .
Result of Action
The molecular and cellular effects of 4-Fluoro-N-methylaniline hydrochloride’s action involve the formation of various metabolites through the processes of N-demethylation, N-hydroxylation, and 4-hydroxylation .
安全和危害
生化分析
Biochemical Properties
4-Fluoro-N-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochromes P-450 and flavin-containing monooxygenase. These enzymes are involved in the biotransformation of the compound, leading to reactions such as N-demethylation, N-hydroxylation, and aromatic ring hydroxylation . The interactions between 4-Fluoro-N-methylaniline hydrochloride and these enzymes are crucial for understanding its metabolic pathways and potential effects on biological systems.
Cellular Effects
The effects of 4-Fluoro-N-methylaniline hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the respiratory system and can cause acute toxicity when ingested or inhaled . Additionally, 4-Fluoro-N-methylaniline hydrochloride can induce changes in gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Fluoro-N-methylaniline hydrochloride exerts its effects through several mechanisms. It binds to cytochromes P-450 and flavin-containing monooxygenase, leading to enzyme inhibition or activation . These interactions result in the biotransformation of the compound, including N-demethylation and aromatic ring hydroxylation. The changes in gene expression induced by 4-Fluoro-N-methylaniline hydrochloride further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N-methylaniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Fluoro-N-methylaniline hydrochloride is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential adverse effects on cellular processes, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-N-methylaniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-Fluoro-N-methylaniline hydrochloride can cause acute toxicity, impacting the respiratory system and leading to severe health issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
4-Fluoro-N-methylaniline hydrochloride is involved in several metabolic pathways, primarily mediated by cytochromes P-450 and flavin-containing monooxygenase . These enzymes catalyze the biotransformation of the compound, leading to the formation of various metabolites. The metabolic pathways include N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are essential for the compound’s detoxification and excretion from the body.
Transport and Distribution
The transport and distribution of 4-Fluoro-N-methylaniline hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of 4-Fluoro-N-methylaniline hydrochloride in specific tissues are important for understanding its overall impact on biological systems.
Subcellular Localization
The subcellular localization of 4-Fluoro-N-methylaniline hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with various biomolecules. Targeting signals and post-translational modifications may influence the localization of 4-Fluoro-N-methylaniline hydrochloride, affecting its biochemical properties and cellular effects .
属性
IUPAC Name |
4-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIBCAKGXOJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
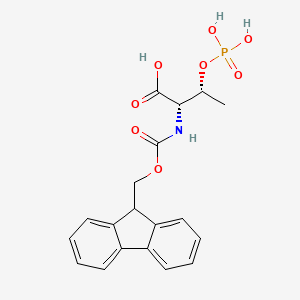


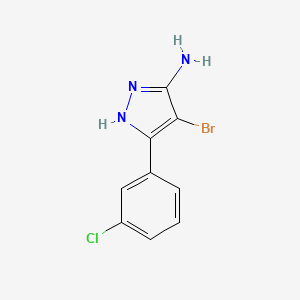
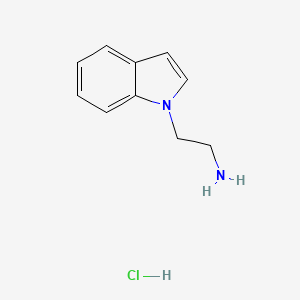
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)
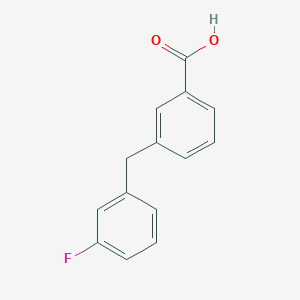

![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
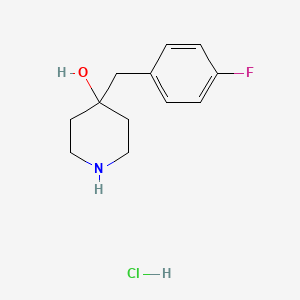
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)
